5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole
Description
The compound 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative featuring a dichlorinated benzimidazole core, a 2-chloro-3-pyridinyl substituent at position 2, and a 3-methylbenzyl group at position 1.
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(3-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3/c1-12-4-2-5-13(8-12)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-6-3-7-24-19(14)23/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFJXXAMAGMHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a complex chemical compound notable for its unique structure and potential biological activities. It belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring system, and is distinguished by the presence of multiple chlorine substituents and a pyridinyl group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name: 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- Molecular Formula: C20H14Cl3N3
- CAS Number: 337920-55-5
The presence of chlorine atoms enhances the lipophilicity of the compound, which can influence its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis typically involves a condensation reaction between 2-chloro-3-pyridinecarboxaldehyde and 4,5-dichloro-1,2-phenylenediamine under specific catalytic conditions. The reaction proceeds through cyclization to form the benzimidazole core, followed by purification methods such as recrystallization or chromatography to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to various physiological effects. Research indicates that compounds in this category often exhibit anti-cancer properties, anti-inflammatory effects, and potential antimicrobial activities.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzimidazole derivatives. For instance:
- In vitro Studies: Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). One study reported a derivative with an inhibition percentage of 95% against MCF-7 cells .
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 5a | MCF-7 | 95% |
| 4a | A549 | 77% |
| Cisplatin | MCF-7 | 60% |
These findings suggest that modifications in the benzimidazole structure can enhance anticancer efficacy.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzimidazole derivatives. The compound has shown activity against various pathogens, suggesting its potential as an antibacterial or antifungal agent. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. Substituents such as halogens (e.g., chlorine) can significantly influence potency and selectivity. A study indicated that certain substitutions led to improved β-glucuronidase inhibitory activity with IC50 values ranging from 4.48 to 46.12 µM .
Case Study 1: Anti-Proliferative Effects
A series of benzimidazole derivatives were synthesized and tested for their anti-proliferative effects on cancer cell lines. Among them, compound 5a showed remarkable activity against MCF-7 cells with a significant increase in superoxide dismutase activity while decreasing catalase levels, indicating a shift towards oxidative stress-mediated cell death .
Case Study 2: Antifungal Evaluation
In another investigation focusing on antifungal properties, a range of benzimidazole derivatives were assessed for their efficacy against dermatophytes. Compounds exhibiting strong growth inhibition were identified, with some achieving nearly complete inhibition .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural variations among benzimidazole analogs include:
- Substituents on the benzimidazole core : Chlorine (electron-withdrawing) vs. methyl (electron-donating) groups at positions 5 and 4.
- Pyridinyl substituents : Position of chlorine (e.g., 2-chloro-3-pyridinyl vs. 6-chloro-3-pyridinyl).
- Benzyl groups : Variations in halogenation (fluoro, chloro) or alkylation (methyl) on the benzyl ring.
Table 1: Structural and Physicochemical Comparison
Physicochemical and Stability Considerations
- Lipophilicity : Chlorine substituents increase molecular weight and logP values (e.g., : logP = 5.1), favoring blood-brain barrier penetration but complicating aqueous formulation .
- Thermal Stability : High boiling points (e.g., 630°C in ) suggest thermal resilience, advantageous for storage and processing .
Q & A
Q. How do synergistic effects with other bioactive molecules enhance its pharmacological profile?
- Methodological Answer :
- Combination studies : Co-administer with known kinase inhibitors (e.g., imatinib) and measure apoptosis via flow cytometry.
- Statistical analysis : Use Chou-Talalay plots to quantify synergy (combination index < 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
